molecular formula C16H16N4O3S B2402433 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide CAS No. 946223-52-5

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide

Cat. No.: B2402433
CAS No.: 946223-52-5
M. Wt: 344.39
InChI Key: JLSKHSLZCZVXLZ-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms. This compound combines a thiazolopyrimidine ring system with a nicotinamide moiety, linked by an ethoxy group. The unique structure of this compound offers potential for diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidine derivatives, including N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide, typically involves multi-step reactions. One common method involves the cyclization of S-alkylated derivatives of 2-thiouracils with substituted phenacyl halides. This process includes:

    S-Alkylation: Reacting 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.

    Cyclization: Intramolecular cyclization of the S-alkylated derivatives at various temperatures to form thiazolopyrimidine rings.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of ultrasonic activation, environmentally friendly solvents, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitubercular activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The exact mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide is not well understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide: Shares a similar thiazolopyrimidine ring system but with a quinoline moiety instead of nicotinamide.

    Thiazolopyrimidine derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide is unique due to its specific combination of a thiazolopyrimidine ring with a nicotinamide moiety, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-4-23-14-11(6-5-7-17-14)13(21)19-12-10(3)18-16-20(15(12)22)9(2)8-24-16/h5-8H,4H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSKHSLZCZVXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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